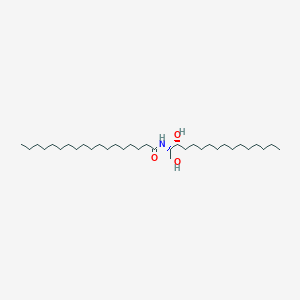

N-stearoylhexadecasphinganine

Beschreibung

N-Stearoylhexadecasphinganine is a sphingolipid derivative characterized by a hexadecasphinganine backbone (a sphinganine with a 16-carbon chain) acylated at the amine group with a stearoyl moiety (C18:0 saturated fatty acid). Sphingolipids are critical components of cellular membranes and play roles in signaling, apoptosis, and structural integrity. The stearoyl chain enhances hydrophobicity, influencing membrane integration and intermolecular interactions.

Eigenschaften

Molekularformel |

C34H69NO3 |

|---|---|

Molekulargewicht |

539.9 g/mol |

IUPAC-Name |

N-[(2S,3R)-1,3-dihydroxyhexadecan-2-yl]octadecanamide |

InChI |

InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-34(38)35-32(31-36)33(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 |

InChI-Schlüssel |

LNDIPJDWEYOMHO-JHOUSYSJSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-stearoylhexadecasphinganine with structurally related sphingolipids (as listed in ), focusing on acyl chain length, functional groups, and inferred biological roles.

Table 1: Structural and Functional Comparison of Sphingolipid Derivatives

| Compound Name | Acyl Chain Length | Hydroxylation | Functional Groups | Inferred Biological Role |

|---|---|---|---|---|

| This compound | C18 (stearoyl) | None | Amide-linked acyl | Membrane structure, signaling |

| 4R-Hydroxysphinganine | N/A | 4R-OH | Free amine, hydroxyl | Metabolic intermediate, signaling |

| Hexadecasphinganine | N/A | None | Free amine | Base structure for acylation |

| Sphing-4-enine-1-phosphate | N/A | None | Phosphate at C1 | Apoptosis, cell proliferation |

| N-(Hexadecanoyl)-4R-hydroxysphinganine | C16 (palmitoyl) | 4R-OH | Amide-linked acyl | Ceramide analog, membrane dynamics |

| N-Acyl-sphinganine (general class) | Variable (C14–C24) | Variable | Amide-linked acyl | Broad roles in lipid signaling |

Key Comparisons:

Acyl Chain Length and Saturation this compound’s C18 saturated acyl chain contrasts with shorter chains (e.g., C16 in N-hexadecanoyl derivatives). Longer chains enhance membrane rigidity and lipid raft association compared to shorter, more fluid chains . Unsaturated acyl chains (e.g., in N-(30-(9Z,12Z-octadecadienoyloxy)-triacontanoyl)-sphing-4-enine) are absent here, suggesting distinct packing properties.

Hydroxylation Unlike 4R-hydroxysphinganine or N-(hexadecanoyl)-4R-hydroxysphinganine, this compound lacks hydroxylation. The 4R-OH group in related compounds may enhance hydrogen bonding or enzymatic recognition in ceramide synthesis pathways .

Functional Group Modifications

- Phosphorylated derivatives like sphing-4-enine-1-phosphate are key signaling molecules (e.g., S1P in immune regulation), whereas this compound’s lack of phosphate limits direct signaling roles but may stabilize membrane microdomains .

- N,N-dimethylsphing-4-enine includes methylated amines, altering solubility and receptor interactions compared to the free amine in hexadecasphinganine.

Toxicological and Pharmacological Data and note that toxicological properties of many sphingolipids remain understudied. For example, N-nitrosodibenzylamine-d4 () and deschloroclozapine () highlight gaps in hazard data for complex amines, suggesting similar uncertainties for sphingolipid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.